(2R)-2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

Description

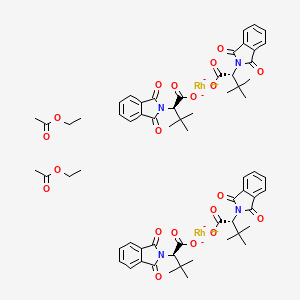

The compound “(2R)-2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)” is a rhodium(II) complex featuring two organic ligands:

(2R)-2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate: A chiral ester with a phthalimide (1,3-dioxoisoindole) group and a branched 3,3-dimethylbutanoate chain.

Ethyl acetate: A common solvent and ester, likely acting as a co-ligand or stabilizing agent.

Key structural features include the stereochemistry (2R configuration), steric bulk from dimethyl groups, and the electron-withdrawing phthalimide moiety .

Properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;2*1-3-6-4(2)5;;/h4*4-7,10H,1-3H3,(H,18,19);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQIXHMGRKMPK-SVWMVHQSSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H72N4O20Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849487 | |

| Record name | Rhodium(2+) (2R)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,3-dimethylbutanoate--ethyl acetate (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380375-05-3 | |

| Record name | Rhodium(2+) (2R)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,3-dimethylbutanoate--ethyl acetate (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate typically involves the reaction of a phthalimide derivative with a suitable butanoate ester under controlled conditions. The presence of rhodium(2+) suggests that a metal-catalyzed reaction might be involved, possibly through a coordination complex formation.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the organic moiety.

Reduction: Reduction reactions might be less common but could occur under specific conditions.

Substitution: The compound could participate in substitution reactions, especially involving the rhodium center.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, phosphines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the organic moiety, while substitution could result in different coordination complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

Biology

In biological research, the compound might be explored for its potential as a drug candidate or as a probe for studying biological processes involving metal ions.

Medicine

Medically, the compound could be investigated for its therapeutic potential, particularly in areas where metal-based drugs are of interest, such as cancer treatment or antimicrobial applications.

Industry

Industrially, the compound could find applications in the development of new materials, coatings, or as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would likely involve the coordination of the rhodium ion with various substrates, facilitating different types of chemical transformations. The molecular targets and pathways would depend on the specific application, whether it be catalytic, biological, or medicinal.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide-Containing Derivatives

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid

- Structure: Differs by replacing the 3,3-dimethylbutanoate with a 3-methylbutanoic acid group.

- Key Data: Crystallizes in a monoclinic system (space group P2₁) with a dihedral angle of 67.15° between the phthalimide and carboxyl groups . Exhibits intramolecular C–H⋯O interactions and O–H⋯O hydrogen bonding in the crystal lattice .

- Comparison : The dimethyl substitution in the target compound likely increases steric hindrance, altering solubility and reactivity compared to the methyl analog.

(2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanedioic acid

- Structure: Features a succinic acid (butanedioic acid) backbone instead of dimethylbutanoate.

- Key Data: Molecular formula: C₁₂H₉NO₆; CAS 62249-41-6 . Known as N-phthaloyl-D-aspartic acid, used in peptide synthesis .

2-(1,3-Dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate

Ethyl Acetate in Comparative Context

- Role in the Target Compound: Likely acts as a solvent or co-ligand, similar to its use in extraction processes (e.g., Alpinia mutica rhizome extracts, where ethyl acetate fractions showed superior antioxidant activity due to high phenolic content) .

- Contrast with Other Esters : Methyl and benzyl esters of phthalimide derivatives (e.g., (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid 4-methoxy-benzyl ester) exhibit varied solubility and reactivity. For example, benzyl esters are more lipophilic than ethyl esters .

Rhodium(II) Complexes

- Catalytic Applications : Rhodium complexes are often used in asymmetric catalysis. The chiral (2R) configuration in the target compound may influence enantioselectivity.

- Stability : The ethyl acetate ligand could stabilize the rhodium center via weak coordination, similar to acetate ligands in other metal complexes .

Data Table: Key Properties of Comparable Compounds

Biological Activity

The compound (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+) is a complex organic molecule featuring a dioxoisoindole moiety and rhodium, known for its catalytic properties. Its unique structure suggests potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Dioxoisoindole moiety : Contributes to its reactivity and biological interactions.

- Dimethylbutanoic acid group : Enhances solubility in organic solvents.

- Rhodium ion : Acts as a catalyst in various reactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound, focusing on yield, purity, and environmental considerations. Common methods include:

- Rhodium-catalyzed reactions : Utilizing rhodium to facilitate C-H activation and annulation processes.

- Column chromatography : Employed for purification, typically using solvents like ethyl acetate and petroleum ether.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of phenolic groups in related compounds has been linked to their ability to scavenge free radicals.

2. Enzyme Inhibition

Studies have shown that dioxoisoindole derivatives can inhibit various enzymes involved in metabolic pathways. For instance, they may interact with glycation end products (AGEs), which are implicated in diabetes-related complications.

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

4. Catalytic Applications

The rhodium component enhances the compound's utility as a catalyst in organic transformations, particularly in synthesizing complex molecules with high specificity and yield.

Case Studies and Research Findings

The proposed mechanism of action involves:

- C-H Activation : The initial step facilitated by rhodium leads to the formation of reactive intermediates.

- Enzyme Interaction : The dioxoisoindole moiety interacts with target enzymes, inhibiting their activity.

- Cellular Uptake : The dimethylbutanoic acid enhances cellular absorption, allowing for more effective biological responses.

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (2R)-2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate confirmed experimentally?

- Methodological Answer : X-ray crystallography is the definitive method for confirming stereochemistry. For example, single-crystal diffraction analysis of analogous compounds (e.g., (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid) revealed monoclinic crystal systems (space group P21) with precise cell parameters (a = 8.9120 Å, b = 6.3410 Å, c = 11.8471 Å, β = 109.98°) and intramolecular hydrogen bonds stabilizing the conformation . Nuclear Overhauser Effect (NOE) spectroscopy can supplement crystallographic data to resolve ambiguities in solution-phase stereochemistry.

Q. What are common synthetic routes for ethyl acetate derivatives in complex organic systems?

- Methodological Answer : Ethyl acetate moieties are typically introduced via esterification or transesterification. For example, in the synthesis of 5-acetamido-3,4-diacetyloxy derivatives, controlled acylation with acetic anhydride under mild acidic conditions (e.g., H2SO4 catalysis) ensures regioselectivity . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. How does rhodium(II) catalysis enhance enantioselectivity in reactions involving isoindole derivatives?

- Methodological Answer : Rhodium(II) complexes, such as Rh2(OAc)4, exhibit unique ligand-to-metal charge transfer properties that stabilize transition states in asymmetric cycloadditions or C–H insertions. For example, rhodium-catalyzed desymmetrization of meso alkenes achieves >90% enantiomeric excess (ee) by leveraging chiral auxiliaries or directing groups . Advanced mechanistic studies (e.g., DFT calculations combined with kinetic isotope effects) can resolve competing pathways (e.g., radical vs. carbene intermediates) .

Q. How can conflicting data on reaction yields for ethyl acetate intermediates be resolved?

- Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or competing side reactions. Systematic analysis using HPLC or GC-MS can identify byproducts (e.g., hydrolyzed acetic acid derivatives) . For example, in the synthesis of ethyl 3-indolylglyoxylate, yields dropped from 85% to 60% when residual water exceeded 0.1% in the reaction medium . Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves) and inert atmospheres.

Q. What intermolecular interactions govern the stability of (2R)-2-(1,3-Dioxoisoindol-2-yl) derivatives in the solid state?

- Methodological Answer : Crystal packing analysis reveals that O–H···O hydrogen bonds form extended chains (C(7) motifs) along specific crystallographic axes (e.g., [010] direction). For (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, these interactions, combined with C–H···O contacts (S(6) ring motifs), stabilize the lattice and reduce thermal motion . Differential Scanning Calorimetry (DSC) can correlate melting points with hydrogen-bonding density.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.